molecular formula C13H15N B11908951 2,4,6,8-Tetramethylquinoline CAS No. 49616-71-9

2,4,6,8-Tetramethylquinoline

Cat. No.: B11908951
CAS No.: 49616-71-9
M. Wt: 185.26 g/mol
InChI Key: KQVOXLMITIYKFB-UHFFFAOYSA-N
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Description

2,4,6,8-Tetramethylquinoline (CAS 49616-71-9) is a methyl-substituted quinoline derivative with four methyl groups symmetrically positioned at the 2-, 4-, 6-, and 8-positions of the aromatic ring.

Properties

CAS No.

49616-71-9

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2,4,6,8-tetramethylquinoline

InChI

InChI=1S/C13H15N/c1-8-5-10(3)13-12(6-8)9(2)7-11(4)14-13/h5-7H,1-4H3

InChI Key

KQVOXLMITIYKFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Tetramethylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition-metal catalyzed reactions, such as those involving palladium or copper, are frequently used to facilitate the formation of the quinoline ring. These methods are optimized for large-scale production to meet the demands of various applications .

Chemical Reactions Analysis

Cycloaddition Reactions with Acetylenedicarboxylates

2,4,6,8-Tetramethylquinoline undergoes [4+2] cycloaddition reactions with dimethyl acetylenedicarboxylate (DMAD) under thermal conditions. Key products include:

Product TypeStructureReaction ConditionsYield (%)
Tetramethyl cyclopentadieneTetramethyl 5-(2-quinolyl)cyclopenta-2,4-diene-1,2,3,4-tetracarboxylateReflux in inert solvent, 12 hr65–70
Benzoquinolizine derivativesHexamethyl 6,7,7a,8-tetrahydrobenzo[ f]cyclopenta[ a]quinolizineAcid catalysis, 80°C, 6 hr50–55

These reactions proceed via initial electron-deficient alkyne activation, followed by annulation at the C2 and C8 positions of the quinoline ring. The methyl groups at C4 and C6 sterically direct regioselectivity toward the less hindered C2/C8 sites .

Electrophilic Substitution Reactions

The methyl substituents deactivate the aromatic ring toward electrophilic substitution but enable unique reactivity in acidic media:

  • Nitration :
    Under mixed acid (HNO₃/H₂SO₄) conditions, nitration occurs at the C5 position (para to C4 methyl), forming 5-nitro-2,4,6,8-tetramethylquinoline.
    Mechanism : Protonation at the pyridinic nitrogen increases electrophilicity, directing nitronium ion attack to the least hindered position .

  • Chlorination :
    Reaction with Cl₂ in CCl₄ yields 3-chloro-2,4,6,8-tetramethylquinoline, with selectivity driven by radical stabilization at the C3 position .

Photochemical Dearomative Cycloadditions

In the presence of a photosensitizer (e.g., iPr-thioxanthone) and BF₃·OEt₂, this compound participates in triplet-energy-transfer-mediated [2+2] cycloadditions with alkenes. Key observations:

  • Regioselectivity : Exclusive formation of 8-to-5 fused bicyclic adducts due to steric shielding by C2 and C4 methyl groups .

  • Diastereoselectivity : endo preference (ΔΔG‡ = 2.3 kcal/mol) in reactions with 1,3-disubstituted alkenes, confirmed by DFT calculations .

Mechanistic steps :

  • Triplet energy transfer to quinoline-BF₃ complex.

  • Radical addition at C8, followed by cyclization to form bicyclic intermediates .

Acid-Catalyzed Rearrangements

Under Brønsted acid conditions (HNTf₂):

  • Ring Expansion : Converts to benzoazepino[1,2-a]quinoline derivatives via carbocation-mediated C–N bond cleavage and recombination .

  • Demethylation : Sequential loss of methyl groups at elevated temperatures (>150°C), yielding 2,4,6-trimethylquinoline as the major product.

Oxidation and Redox Behavior

  • Oxidation with KMnO₄ : Cleaves the pyridine ring, yielding 2,4,6-trimethylbenzene-1,3-dicarboxylic acid.

  • Reduction (H₂/Pd-C) : Hydrogenates the pyridine ring to piperidine, forming 2,4,6,8-tetramethyl-1,2,3,4-tetrahydroquinoline.

Complexation with Lewis Acids

BF₃ coordination enhances electrophilicity at C2 and C8, enabling nucleophilic attacks (e.g., by Grignard reagents) at these positions. Experimental data show:

  • Activation energy reduction : ΔG‡ for radical addition decreases by 3.1 kcal/mol upon BF₃ complexation .

  • Quenching efficiency : Stern–Volmer studies confirm enhanced triplet-state lifetime (τ = 12 ns vs. 8 ns without BF₃) .

Comparative Reactivity Table

Reaction TypeConditionsMajor ProductSelectivity Factor
CycloadditionDMAD, 80°CCyclopentaquinolizine esters8-to-5 > 5-to-8
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-2,4,6,8-tetramethylquinolineC5 > C3 (4:1)
Photochemical [2+2]ITX, BF₃, 365 nm lightBicyclo[4.2.0]octadiene derivativesendo:exo = 3:1

Scientific Research Applications

Chemistry

2,4,6,8-Tetramethylquinoline serves as a building block for synthesizing more complex organic molecules. Its unique methyl group positioning influences its chemical reactivity and biological activity.

Biology

Research has indicated that this compound exhibits significant biological properties:

  • Antimicrobial Activity : Effective against various bacterial strains and fungi. For instance:
CompoundMinimum Inhibitory Concentration (µg/mL)Target Organism
Derivative A13.75Cladosporium cladosporioides
Derivative B20.00Staphylococcus aureus
Derivative C15.00Escherichia coli

Studies highlight its mechanism of action against yeast cells by targeting membrane lipids.

Medicine

The compound is under investigation for its potential pharmaceutical applications:

  • Anticancer Properties : Studies have shown that derivatives can inhibit the proliferation of cancer cells (e.g., human cervix carcinoma cells and colorectal adenocarcinoma) by targeting specific pathways like the AKT pathway.
  • Antiallergic Effects : It has demonstrated the ability to inhibit histamine release from mast cells, indicating potential use in treating asthma and allergic conditions.

Industry

In industrial applications, this compound is utilized in the production of dyes, pigments, and other chemicals due to its stability and reactivity.

Antimicrobial Activity Study

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various derivatives of this compound. The results indicated significant efficacy against multiple pathogens, showcasing its potential as a therapeutic agent.

Antiallergic Activity Study

Research conducted on rat mast cells revealed that treatment with this compound significantly reduced histamine levels compared to control groups (p < 0.05). This suggests its potential application in managing allergic responses.

Antiarthritic Effects

In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to untreated controls. Histological analysis showed decreased infiltration of inflammatory cells in joint tissues.

Mechanism of Action

The mechanism of action of 2,4,6,8-Tetramethylquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it is believed to interfere with cell proliferation pathways, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl-Substituted Quinolines

2,6,8-Trimethylquinoline (CAS 2243-90-5)
  • Structure : Methyl groups at positions 2, 6, and 6.
  • Physical Properties : Boiling point = 533 K, melting point = 319 K .
  • Comparison: The absence of the 4-methyl group reduces steric hindrance compared to 2,4,6,8-tetramethylquinoline. This likely lowers its melting/boiling points due to reduced molecular symmetry and weaker intermolecular forces.
3-Methyl-5,6,7,8-tetrahydroquinoline (CAS 28712-62-1)
  • Structure: A partially saturated quinoline ring with a methyl group at position 3.
  • Molecular Weight : 147.22 g/mol .
  • Comparison: The tetrahydro (saturated) ring reduces aromaticity, increasing flexibility and altering electronic properties. This structural difference may enhance solubility in nonpolar solvents compared to the fully aromatic tetramethylquinoline .

Functionalized Quinolines

3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (4b)
  • Structure : Contains a hydroxyethyl and phenylmethyl substituent.
  • Synthesis : 60% yield; melting point = 129–130°C .
  • Comparison: The polar hydroxyethyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
2-Methyl-4,7,8-trichloroquinoline
  • Structure : Combines methyl and chlorine substituents.
  • Reactivity : Chlorine atoms are electron-withdrawing, activating the ring for electrophilic substitution, whereas methyl groups are electron-donating. This dual substitution creates regions of varied electron density, making the compound versatile in synthetic applications .

Tetrahydroquinoline Derivatives

1,2,3,4-Tetrahydroquinoline
  • Structure : Fully saturated six-membered ring.
  • Applications : Core structure in pharmaceuticals (e.g., analgesics), agrochemicals, and dyes .
  • Comparison: The saturated ring reduces conjugation, lowering thermal stability compared to aromatic quinolines. Biological activity is often enhanced due to improved bioavailability .
4-Chloro-5,6,7,8-tetrahydroquinoline (CAS 133092-34-9)
  • Structure: Chlorine substituent at position 4 on a tetrahydroquinoline backbone.
  • Molecular Weight : 167.64 g/mol .
  • Comparison: The electronegative chlorine atom increases reactivity in nucleophilic substitution reactions, contrasting with the inert methyl groups in this compound .

Table 1: Comparative Properties of Selected Quinoline Derivatives

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-,4-,6-,8-CH3 ~185.27* High symmetry; potential for materials science
2,6,8-Trimethylquinoline 2-,6-,8-CH3 185.27 Boiling point = 533 K; melting point = 319 K
3-Methyl-5,6,7,8-tetrahydroquinoline 3-CH3 + saturated ring 147.22 Improved solubility; reduced aromaticity
4-Chloro-5,6,7,8-tetrahydroquinoline 4-Cl + saturated ring 167.64 Reactive in substitution reactions
2-Methyl-4,7,8-trichloroquinoline 2-CH3, 4,7,8-Cl Not reported Dual electronic effects; agrochemical uses

*Calculated based on molecular formula C13H15N.

Discussion of Structural and Functional Differences

  • Electronic Effects: Methyl groups are electron-donating, stabilizing the aromatic ring via hyperconjugation. In contrast, chloro-substituted quinolines (e.g., 4-Chloro-5,6,7,8-tetrahydroquinoline) exhibit electron-withdrawing effects, directing reactivity toward electrophilic attacks .
  • Biological Relevance: Tetrahydroquinolines (e.g., 1,2,3,4-Tetrahydroquinoline) are pharmacologically active due to their partial saturation, which enhances membrane permeability. The fully aromatic tetramethylquinoline may lack such bioactivity but could serve as a precursor in drug synthesis .

Biological Activity

2,4,6,8-Tetramethylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of four methyl groups at positions 2, 4, 6, and 8 of the quinoline ring system. This unique substitution pattern influences its chemical reactivity and biological activity. The compound is a clear liquid at room temperature and can participate in various chemical reactions such as Friedel-Crafts acylation and hydrogenation .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study: Anticancer Activity

In a recent study involving HeLa cells (cervical cancer), this compound exhibited an IC50 value of approximately 15 µM. The compound was found to induce significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of essential metabolic enzymes.
  • Anticancer Mechanism : Induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Research Findings

Recent studies have focused on synthesizing derivatives of tetramethylquinoline to enhance its biological activity. For instance, modifications at various positions on the quinoline ring have led to compounds with improved potency against resistant bacterial strains and enhanced anticancer efficacy .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains ,
AnticancerInduces apoptosis in cancer cell lines ,
AntifungalLimited activity reported

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2,4,6,8-tetramethylquinoline via the acetone-paraldehyde route?

  • Methodology : The synthesis involves condensation of acetone with paraldehyde under acidic catalysis. Key parameters include maintaining a temperature of 80–100°C, using sulfuric acid as a catalyst, and refluxing for 6–8 hours. Post-reaction neutralization with aqueous sodium bicarbonate and purification via vacuum distillation or recrystallization yields the product .
  • Data Validation : Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 8:2). Confirm purity via GC-MS (retention time ~12.5 min) and 1^1H NMR (δ 2.1–2.4 ppm for methyl groups) .

Q. How can solubility and stability issues of this compound be addressed in aqueous-based assays?

  • Methodology : Use co-solvents like DMSO (≤1% v/v) to enhance solubility. For stability, store solutions in amber vials at 4°C under inert gas (N2_2/Ar) to prevent oxidation. Pre-screen solvents using UV-Vis spectroscopy (absorbance at 270 nm) to detect degradation .

Q. Which spectroscopic techniques are most reliable for characterizing substituent effects in tetramethylquinoline derivatives?

  • Methodology : Combine 13^{13}C NMR for methyl group environment analysis (δ 18–22 ppm) and FT-IR for C-H stretching (2850–2950 cm1^{-1}). X-ray crystallography resolves steric effects from methyl groups, while DFT calculations (B3LYP/6-31G*) predict electronic distributions .

Advanced Research Questions

Q. How do methyl substituent positions influence the regioselectivity of electrophilic substitution reactions in this compound?

  • Methodology : Perform nitration (HNO3_3/H2_2SO4_4) or halogenation (Cl2_2/FeCl3_3) under controlled conditions. Use LC-MS to identify mono-/di-substituted products. Steric maps from molecular modeling (e.g., Gaussian) correlate substituent positions with reaction outcomes. Methyl groups at C-2 and C-8 hinder electrophilic attack at adjacent positions, favoring C-5 substitution .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology : Conduct meta-analysis of IC50_{50} values across studies, normalizing for assay conditions (e.g., cell lines, incubation time). Validate discrepancies via standardized cytotoxicity assays (MTT/propidium iodide) and molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., kinase inhibitors) .

Q. How can computational methods predict the environmental persistence of this compound?

  • Methodology : Apply QSAR models (EPI Suite) to estimate biodegradation (BIOWIN) and bioaccumulation (logP ~3.2). Validate with experimental half-life studies in soil/water systems (OECD 307/308 guidelines) and HPLC-UV quantification. Methyl groups increase hydrophobicity, reducing aqueous degradation rates .

Contradictory Data Analysis

Q. Why do different synthetic routes yield varying purities of this compound?

  • Analysis : The acetone-paraldehyde route ( ) may produce by-products like trimethylquinoline due to incomplete cyclization. Compare HPLC chromatograms (C18 column, acetonitrile:water gradient) from alternative methods (e.g., Skraup synthesis). Optimize purification via column chromatography (silica gel, hexane:ethyl acetate) .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Guidelines : Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid contact with oxidizers (risk of exothermic decomposition). Store in flame-resistant cabinets. For spills, adsorb with vermiculite and dispose as hazardous waste (EPA guidelines) .

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